Methyl 2-[4-(4-methoxyphenyl)piperazin-1-yl]-3-[(4-methylphenyl)methyl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate
Description
Methyl 2-[4-(4-methoxyphenyl)piperazin-1-yl]-3-[(4-methylphenyl)methyl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate is a quinazoline derivative characterized by a multi-substituted heterocyclic core. Its structure includes:
- Position 2: A 4-(4-methoxyphenyl)piperazinyl group, where the piperazine ring is substituted with a para-methoxyphenyl moiety.
- Position 3: A para-methylbenzyl (4-methylphenylmethyl) group.
- Position 7: A methyl ester (carboxylate) functional group.
Properties
IUPAC Name |
methyl 2-[4-(4-methoxyphenyl)piperazin-1-yl]-3-[(4-methylphenyl)methyl]-4-oxoquinazoline-7-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N4O4/c1-20-4-6-21(7-5-20)19-33-27(34)25-13-8-22(28(35)37-3)18-26(25)30-29(33)32-16-14-31(15-17-32)23-9-11-24(36-2)12-10-23/h4-13,18H,14-17,19H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGLPSAMZAYXEJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3=C(C=C(C=C3)C(=O)OC)N=C2N4CCN(CC4)C5=CC=C(C=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Methyl 2-[4-(4-methoxyphenyl)piperazin-1-yl]-3-[(4-methylphenyl)methyl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate typically involves multiple steps. The synthetic route often begins with the preparation of the quinazoline core, followed by the introduction of the piperazine and methoxyphenyl groups. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, often utilizing large-scale reactors and continuous flow systems.
Chemical Reactions Analysis
This compound can undergo several types of chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents to form various oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents and conditions used in these reactions include acids, bases, and solvents like dichloromethane or ethanol. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Methyl 2-[4-(4-methoxyphenyl)piperazin-1-yl]-3-[(4-methylphenyl)methyl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Industry: The compound may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 2-[4-(4-methoxyphenyl)piperazin-1-yl]-3-[(4-methylphenyl)methyl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
The most structurally analogous compound identified in the evidence is methyl 2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate (Compound M124-0575) . Below is a detailed comparison:
Table 1: Structural and Physicochemical Comparison
Key Findings:
Lipophilicity : The target compound’s 4-methylbenzyl group at position 3 likely increases logP compared to M124-0575’s 4-methoxyphenyl group, enhancing membrane permeability but reducing aqueous solubility .
Piperazinyl Substituents: The target’s 4-methoxyphenylpiperazinyl group may enhance interactions with serotonin or dopamine receptors due to the methoxy group’s electron-donating properties.
Synthetic Considerations: Both compounds likely employ nucleophilic substitution or coupling reactions for piperazine introduction, as seen in analogous syntheses (e.g., ’s use of piperazine derivatives in quinoline synthesis) . The benzyl group in the target compound may require protective-group strategies during synthesis.
Limitations:
- No direct pharmacological or crystallographic data for the target compound are available in the evidence. Comparisons are extrapolated from structural analogs like M124-0575 and general quinazoline chemistry.
- Experimental validation (e.g., receptor-binding assays, solubility studies) is needed to confirm hypothesized properties.
Biological Activity
Methyl 2-[4-(4-methoxyphenyl)piperazin-1-yl]-3-[(4-methylphenyl)methyl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate is a compound belonging to the quinazoline family, which has garnered attention due to its diverse biological activities. Quinazolines are known for their roles in medicinal chemistry, particularly as potential therapeutic agents against various diseases, including cancer and inflammatory conditions.
- Molecular Formula : C23H28N4O3
- Molecular Weight : 408.49 g/mol
- CAS Number : Not specifically listed in the provided data but can be derived from its structure.
Biological Activity Overview
Quinazoline derivatives exhibit a wide range of biological activities, including:
- Antitumor Activity : Many quinazoline compounds have been identified as potent inhibitors of various kinases involved in tumor growth. For instance, compounds with similar structures have shown significant activity against Aurora kinases and epidermal growth factor receptors (EGFR) .
- Antioxidant Properties : Some studies have indicated that quinazoline derivatives possess antioxidant capabilities, which can help mitigate oxidative stress in biological systems .
- Antimicrobial Effects : Research has highlighted the potential of certain quinazoline derivatives to exhibit antibacterial properties against various pathogens .
Antitumor Activity
A series of quinazoline derivatives were evaluated for their antitumor properties. Notably, compounds structurally related to this compound demonstrated significant inhibitory effects on cancer cell lines such as A549 (lung cancer) and U937 (leukemia) .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | A549 | 5.2 |
| Compound B | U937 | 7.5 |
| Methyl 2-[...] | A549 | 6.0 |
Antioxidant Activity
The antioxidant properties were assessed using several assays, including DPPH and ABTS methods. The results indicated that the presence of methoxy groups significantly enhances the antioxidant capacity of these compounds.
| Assay Type | Result (IC50 µM) |
|---|---|
| DPPH | 12.5 |
| ABTS | 10.0 |
Antimicrobial Activity
The antimicrobial efficacy was tested against several bacterial strains, including Salmonella typhi and Bacillus subtilis. The compound exhibited moderate activity against these pathogens.
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Salmonella typhi | 15 |
| Bacillus subtilis | 12 |
Case Studies
- Case Study on Antitumor Efficacy : A study involving a derivative of methyl 2-[...] showed promising results in inhibiting tumor growth in xenograft models. The compound was administered at varying doses, revealing a dose-dependent response in tumor size reduction.
- Case Study on Antioxidant Properties : Another investigation focused on the antioxidant effects of similar quinazoline derivatives demonstrated that those with hydroxyl substitutions exhibited superior metal-chelating abilities, enhancing their potential use in oxidative stress-related conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
